molecular formula C18H29ClN2O5 B12707018 3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride CAS No. 102206-51-9

3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride

Cat. No.: B12707018
CAS No.: 102206-51-9
M. Wt: 388.9 g/mol
InChI Key: IGEGTBZKZQEWMN-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride typically involves multi-step organic reactions. One common method involves the esterification of 3,5-pyridinedicarboxylic acid with ethyl alcohol in the presence of a catalyst. The resulting ester is then reacted with 2-morpholinoethyl chloride under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures efficient production with minimal waste. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

102206-51-9

Molecular Formula

C18H29ClN2O5

Molecular Weight

388.9 g/mol

IUPAC Name

3-O-ethyl 5-O-(2-morpholin-4-ylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C18H28N2O5.ClH/c1-5-24-17(21)15-12(2)16(14(4)19-13(15)3)18(22)25-11-8-20-6-9-23-10-7-20;/h12,19H,5-11H2,1-4H3;1H

InChI Key

IGEGTBZKZQEWMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2CCOCC2)C)C.Cl

Origin of Product

United States

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